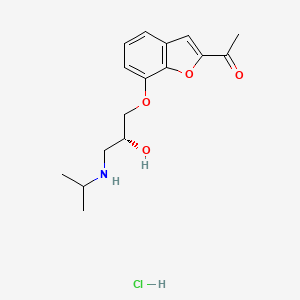

Befunolol hydrochloride, (R)-

Description

Historical Development of Beta-Adrenergic Receptor Antagonists in Chemical Biology

The journey of beta-adrenergic receptor antagonists, commonly known as beta-blockers, began in the mid-20th century, revolutionizing the treatment of cardiovascular diseases. wikipedia.orgrevespcardiol.org In 1948, Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, α- and β-adrenoceptors, which mediate the effects of catecholamines like adrenaline. wikipedia.org This foundational concept paved the way for the targeted development of drugs that could block these receptors.

The first compound identified as a β-antagonist was dichloroisoproterenol (B1670464) (DCI) in the 1950s. wikipedia.org While not clinically viable, DCI's discovery confirmed that β-receptors could be chemically blocked. wikipedia.org This led to the synthesis of pronethalol in 1962, and shortly after, propranolol (B1214883) in 1964, developed by Sir James Black. wikipedia.orgrevespcardiol.org Propranolol became the first major breakthrough in treating angina pectoris in nearly a century and is considered a non-selective beta-blocker, having similar affinity for β1 and β2 receptors. revespcardiol.orgnih.gov

The development of beta-blockers has been categorized into generations:

First-generation: Non-selective blockers like propranolol. revespcardiol.orgjove.com

Second-generation: Cardioselective blockers that primarily target β1-receptors in the heart, such as atenolol (B1665814) and metoprolol. revespcardiol.orgjove.com

Third-generation: Agents with additional vasodilatory properties, like labetalol (B1674207) and carvedilol (B1668590). revespcardiol.orgjove.com

Befunolol (B1667911), introduced in Japan in 1983, is a non-selective beta-blocker with intrinsic sympathomimetic activity, meaning it can partially activate the receptor while also blocking it. wikipedia.orgglpbio.com It is primarily used in the management of open-angle glaucoma. wikipedia.orgpatsnap.com

Rationale for Stereoselective Investigation and Development of (R)-Befunolol

The majority of beta-blockers, including befunolol, are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers). mdpi.com The realization that these enantiomers can have different pharmacological activities was a significant advancement in drug development. For many beta-blockers, the (S)-enantiomer is significantly more potent in its beta-blocking activity than the (R)-enantiomer.

The investigation into the stereoisomers of befunolol revealed important differences in their interactions with beta-adrenoceptors. Research on guinea-pig taenia caecum showed that the (S)-isomer of befunolol had a significantly higher beta-adrenergic blocking activity (pA2 value of 9.38) compared to the (R)-isomer (pA2 value of 7.94). nih.gov This suggests that the high-affinity binding site of the beta-adrenoceptor is stereoselective. nih.gov

Interestingly, the affinities of the (R)- and (S)-isomers to the low-affinity binding site were not significantly different. nih.gov This stereoselectivity was also observed to be tissue-dependent. While the guinea-pig taenia caecum's beta-adrenoceptors showed clear stereoselectivity, those in the rabbit ciliary body did not discriminate between the (R)- and (S)-isomers of befunolol. cdnsciencepub.comnih.gov This highlights the complexity of drug-receptor interactions and the importance of studying individual enantiomers.

The differential activity of stereoisomers provides a strong rationale for developing single-enantiomer drugs. A single-enantiomer formulation can offer a better therapeutic profile by maximizing the desired activity and minimizing potential off-target effects that might be associated with the less active or inactive enantiomer.

Contemporary Academic Research Landscape of (R)-Befunolol Hydrochloride

Current academic research continues to explore the nuanced properties and potential applications of befunolol and its enantiomers. While befunolol itself is primarily known for its use in glaucoma, recent in silico studies have investigated its potential in other therapeutic areas. patsnap.com

One recent study, for instance, explored befunolol as a potential inhibitor of glycogen (B147801) phosphorylase, a target for type 2 diabetes. jabonline.inresearchgate.net The study, using molecular docking simulations, found that befunolol exhibited a high binding affinity for the active site of glycogen phosphorylase. jabonline.inresearchgate.net

The synthesis and characterization of befunolol and related compounds remain an area of interest for medicinal chemists. The first synthesis was reported in 1974, and since then, various synthetic and analytical methods have been developed. wikipedia.orgznaturforsch.com This includes methods for the enantioselective synthesis of specific isomers, which is crucial for further pharmacological studies. nih.gov Chromatographic techniques have also been developed to separate the enantiomers of befunolol and other beta-blockers, which is essential for both analytical and preparative purposes. mdpi.com

The table below summarizes key research findings related to the stereoisomers of befunolol.

| Research Area | Key Finding | Reference |

| Stereoselective Binding | The high-affinity binding site of beta-adrenoceptors in guinea-pig taenia caecum is stereoselective for the (S)-isomer of befunolol over the (R)-isomer. | nih.gov |

| Tissue-Dependent Stereoselectivity | Beta-adrenoceptors in the rabbit ciliary body do not show significant stereoselectivity between the (R)- and (S)-isomers of befunolol. | cdnsciencepub.comnih.gov |

| Beta-Blocking Activity | The (S)-isomer of befunolol demonstrates significantly greater beta-adrenergic blocking activity than the (R)-isomer in certain tissues. | nih.gov |

| Potential New Applications | In silico studies suggest befunolol may have potential as an inhibitor of glycogen phosphorylase. | jabonline.inresearchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

66685-79-8 |

|---|---|

Molecular Formula |

C16H22ClNO4 |

Molecular Weight |

327.80 g/mol |

IUPAC Name |

1-[7-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m1./s1 |

InChI Key |

TVVTWOGRPVJKDJ-BTQNPOSSSA-N |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in R Befunolol Hydrochloride Production

Enantioselective Synthesis Strategies for (R)-Befunolol

Enantioselective synthesis aims to directly produce the desired enantiomer, (R)-Befunolol, from prochiral starting materials, thereby avoiding the loss of 50% of the material inherent in the resolution of a racemic mixture. These strategies are broadly categorized into methods employing chiral auxiliaries, catalytic asymmetric approaches, and the stereoselective conversion of chiral precursors.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. nih.govmdpi.comwikipedia.org This auxiliary is later removed to yield the enantiomerically enriched product. While a powerful tool in asymmetric synthesis, specific applications of common chiral auxiliaries, such as Evans oxazolidinones or Corey's oxazaborolidine reagents, in the synthesis of (R)-Befunolol are not extensively documented in publicly available literature. nih.gov The general approach would involve attaching a chiral auxiliary to a precursor of Befunolol (B1667911), performing a diastereoselective reaction to create the chiral center, and then cleaving the auxiliary.

A hypothetical application could involve the acylation of a chiral auxiliary, like a pseudoephedrine amide, with a benzofuran-containing carboxylic acid derivative. Subsequent stereoselective alkylation or reduction, directed by the chiral auxiliary, would establish the desired (R)-stereocenter. The final steps would involve the removal of the auxiliary and elaboration of the side chain to complete the synthesis of (R)-Befunolol. The efficiency of such a process would be evaluated based on the diastereomeric excess (d.e.) achieved in the key stereocenter-forming step.

Table 1: Hypothetical Diastereoselective Reaction for (R)-Befunolol Precursor Synthesis

| Chiral Auxiliary | Key Reaction Step | Expected Outcome |

| Evans Oxazolidinone | Asymmetric Aldol Condensation | High diastereoselectivity |

| Pseudoephedrine Amide | Diastereoselective Alkylation | Good to excellent d.e. |

| Oppolzer's Sultam | Asymmetric Conjugate Addition | High stereocontrol |

This table represents a conceptual application of chiral auxiliaries to the synthesis of (R)-Befunolol precursors, as specific literature examples are scarce.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.orglibretexts.orgnih.gov This approach is often more atom-economical than using stoichiometric chiral auxiliaries. For the synthesis of (R)-Befunolol, a key step would be the asymmetric reduction of a ketone precursor, specifically 1-(7-(2,3-epoxypropoxy)-2-benzofuranyl)ethanone or a related intermediate.

The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP, DuPhos), for the hydrogenation of ketones is a well-established method for producing chiral alcohols. chemrxiv.org Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with borane.

Table 2: Representative Catalytic Asymmetric Reductions of Prochiral Ketones

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | Aromatic Ketones | >95% | chemrxiv.org |

| (S)-CBS Catalyst | Aryl Alkyl Ketones | 90-99% | nih.gov |

| Noyori's Catalyst | β-Keto Esters | >98% | General Knowledge |

This table provides data for analogous systems to illustrate the potential of catalytic asymmetric synthesis for (R)-Befunolol production.

Stereoselective Conversion of Precursor Molecules

This strategy relies on the use of a starting material that already possesses the desired stereochemistry, known as a chiral pool precursor. For (R)-Befunolol, a common approach involves starting with a commercially available chiral three-carbon building block, such as (R)-glycidol or its derivatives.

The synthesis would typically proceed by reacting the chiral epoxide, for example, (R)-epichlorohydrin or (R)-glycidyl tosylate, with the phenolic hydroxyl group of 1-(7-hydroxy-2-benzofuranyl)ethanone. This reaction opens the epoxide ring and forms the ether linkage, directly establishing the (R)-stereocenter in the Befunolol backbone. The subsequent reaction with isopropylamine (B41738) at the epoxide-derived carbon completes the synthesis. This method is often favored in industrial settings due to its efficiency and the relatively low cost of chiral starting materials. nih.gov

Another approach within this category is the enzymatic kinetic resolution of a racemic precursor. mdpi.comnih.govnih.govresearchgate.netmdpi.com For instance, a racemic alcohol precursor to Befunolol could be subjected to acylation catalyzed by a lipase (B570770). The enzyme would selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a faster rate, leaving the unreacted (R)-alcohol enantiomerically enriched. This (R)-alcohol can then be separated and converted to (R)-Befunolol.

Chiral Resolution Techniques for Befunolol Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org Although this method results in a maximum theoretical yield of 50% for the desired enantiomer (without a racemization and recycling process for the unwanted enantiomer), it remains a widely used and practical approach, particularly for large-scale production. nih.gov

Diastereomeric Salt Formation and Separation

The classical method of resolution involves reacting the racemic base, Befunolol, with a chiral acid to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid. nih.gov The choice of resolving agent and solvent system is crucial and often determined empirically to achieve efficient separation. After separation, the desired diastereomeric salt is treated with a base to liberate the free (R)-Befunolol.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class | Typical Application |

| (+)-Tartaric Acid | Dicarboxylic Acid | Resolution of racemic bases |

| (R)-(-)-Mandelic Acid | α-Hydroxy Acid | Resolution of amines |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Resolution of basic compounds |

| Di-p-toluoyl-D-tartaric acid | Tartaric Acid Derivative | High-efficiency resolution of amines |

Chromatographic Chiral Resolution Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful and versatile method for the separation of enantiomers. nih.govnih.gov This can be performed on both analytical and preparative scales. mdpi.comchiraltech.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Befunolol.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have shown broad applicability for the separation of β-blockers. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, between the enantiomers and the chiral selector. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with a basic additive (like diethylamine), is critical for achieving optimal resolution.

While specific preparative HPLC protocols for (R)-Befunolol are proprietary, analytical methods for various β-blockers on polysaccharide-based CSPs are well-documented and provide a basis for developing preparative separations.

Table 4: Representative Chiral HPLC Conditions for β-Blocker Separation

| Chiral Stationary Phase | Mobile Phase | Application | Reference |

| Chiralcel® OD | Hexane/Isopropanol/Diethylamine | Analytical Separation | nih.gov |

| Chiralpak® IA | Hexane/Ethanol/Diethylamine | Analytical & Preparative | nih.gov |

| Chirobiotic™ V | Methanol/Acetic Acid/Triethylamine | Analytical Separation | nih.gov |

Enzymatic Kinetic Resolution Strategies

The production of enantiomerically pure (R)-Befunolol hydrochloride often leverages enzymatic kinetic resolution (EKR), a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. mdpi.comresearchgate.net This strategy is particularly prevalent in the synthesis of various β-adrenergic blockers, where the biological activity is predominantly associated with one enantiomer. nih.govsciforum.net In the context of befunolol and related aryloxypropanolamine β-blockers, EKR is typically applied to a key chiral intermediate, such as a racemic chlorohydrin or the final racemic alcohol, rather than the final drug itself. nih.govsciforum.net

Lipases are the most commonly employed class of enzymes for this purpose due to their broad substrate specificity, commercial availability, and stability in organic solvents. polimi.itnih.gov The fundamental principle involves the enzyme-catalyzed acylation (or hydrolysis of an ester) of the racemic alcohol. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, thereby resolving the racemate.

Key lipases used in the resolution of β-blocker precursors include Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (now known as Burkholderia cepacia), and Candida rugosa lipase. nih.govmdpi.com The efficiency of the resolution is highly dependent on several reaction parameters which must be optimized:

Acyl Donor: Enol esters like vinyl acetate (B1210297) or isopropenyl acetate are often preferred as they are highly reactive and the reaction is practically irreversible, which drives the resolution to completion. nih.govmdpi.com

Solvent: The choice of solvent (e.g., toluene, acetonitrile, or ionic liquids) can significantly impact both the enzyme's activity and its enantioselectivity. nih.govmdpi.com

Temperature: Reaction temperature affects the rate of reaction and can also influence the enzyme's stereoselectivity. researchgate.net

The success of an EKR is quantified by the enantiomeric excess (ee) of both the product and the remaining substrate, and the enantioselectivity (E-value) of the enzyme. A high E-value is crucial for achieving high enantiomeric purity in the resolved products. For instance, in the synthesis of (S)-Atenolol, the use of CALB for the kinetic resolution of the corresponding racemic chlorohydrin yielded the desired (R)-chlorohydrin intermediate with an enantiomeric excess of >99%. mdpi.com Similarly, chemoenzymatic routes for propranolol (B1214883) and other β-blockers have been developed using lipase-catalyzed kinetic resolution of racemic chlorohydrin intermediates to produce enantiopure building blocks. nih.gov

| Enzyme | Substrate Type | Acyl Donor | Solvent | Product | ee (%) | E-Value |

| Candida antarctica Lipase B (CALB) | Racemic Chlorohydrin (Atenolol precursor) | Butanoyl vinyl | Toluene | (R)-chlorohydrin | >99 | >200 |

| Candida antarctica Lipase B (CALB) | Racemic Chlorohydrin (Betaxolol precursor) | Vinyl acetate | - | (R)-chlorohydrin | 99 | 67 |

| Candida rugosa Lipase MY | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene / [EMIM][BF4] | (S)-N-acetyl derivative | 96.2 | 67.5 |

| Pseudomonas cepacia Lipase | Racemic Chlorohydrin (Propranolol precursor) | Vinyl acetate | Diisopropyl ether | (R)-alcohol | >99 | >100 |

This table presents representative data from studies on β-blocker precursors, illustrating the effectiveness of enzymatic kinetic resolution. Data compiled from multiple sources. nih.govmdpi.comntnu.no

Optimization of Synthetic Pathways for Research Scale and Purity

Optimizing the synthesis of (R)-Befunolol hydrochloride for research purposes focuses on achieving high chemical and enantiomeric purity, reasonable yields, and operational simplicity. nih.gov A key strategy involves the use of a chiral pool approach, starting from a readily available, enantiopure three-carbon building block. For the synthesis of the related (S)-befunolol, (R)-glycidol, derived from D-mannitol, has been used effectively. clockss.org By analogy, the synthesis of (R)-befunolol would ideally start from (S)-glycidol or a similar enantiopure precursor.

The optimization process typically addresses several critical aspects of the synthetic route: nih.gov

Starting Material Selection: Choosing cost-effective and readily available starting materials is crucial. nih.gov For (R)-befunolol, this would involve the selection of 2-acetyl-7-hydroxybenzofuran (B47373) and an appropriate enantiopure C3 synthon.

Reaction Conditions: Each step, from the initial condensation to the final amination and salt formation, is optimized. This includes tuning parameters like reaction temperature, solvent, catalyst, and reaction time to maximize yield and minimize side-product formation. mdpi.com For example, the reaction of the phenolic starting material with the chiral epoxide is a critical step where conditions must be controlled to prevent racemization.

Purification Methods: High purity is paramount for research-grade compounds. Optimization aims to develop crystallization procedures that effectively remove chemical and stereoisomeric impurities, ideally avoiding laborious and costly column chromatography. figshare.com For instance, the final hydrochloride salt formation can itself be a powerful purification step, allowing for the isolation of (R)-Befunolol hydrochloride with high purity through selective crystallization. nih.gov

Process Scalability and Safety: While focused on a research scale, considerations for potential scale-up are important. This involves selecting reagents and conditions that are manageable and safe. mdpi.com For example, evaluating the thermal risks of key reactions can provide crucial safety data. nih.gov

An optimized pathway for research-scale production would prioritize a convergent synthesis that joins the aromatic benzofuran (B130515) piece with the chiral side-chain late in the sequence. This maximizes the incorporation of the valuable chiral component. The final step, amination with isopropylamine, must be carried out under conditions that ensure the stereochemical integrity of the chiral center is maintained, yielding the final product with high enantiomeric excess (>99% ee). mdpi.com

Derivatization and Analog Synthesis of (R)-Befunolol for Mechanistic and Structure-Activity Studies

The synthesis of derivatives and analogs of (R)-Befunolol is a cornerstone of medicinal chemistry research, aimed at elucidating its mechanism of action and understanding its structure-activity relationships (SAR). drugdesign.orgnih.gov These studies involve systematically modifying specific parts of the befunolol molecule and assessing how these changes affect its binding affinity and functional activity at β-adrenergic receptors. nih.gov

The core structure of (R)-Befunolol, like other aryloxypropanolamine β-blockers, offers several key positions for modification: pharmacy180.com

The Aromatic Moiety (Benzofuran Ring): The 2-acetylbenzofuran (B162037) ring is a primary determinant of the compound's interaction with the receptor. pharmacy180.com Analogs can be synthesized by replacing or modifying the acetyl group at the 2-position or by introducing other substituents onto the benzofuran ring system. This helps to probe the size, electronic, and hydrogen-bonding requirements of the receptor's binding pocket. nih.gov

The Propanolamine (B44665) Side Chain: This chain is critical for activity. The (R)-configuration of the hydroxyl-bearing carbon is essential for optimal affinity to the β-receptor, as this hydroxyl group is believed to form a key hydrogen bond with the receptor. youtube.com Derivatization studies often confirm the importance of this stereocenter.

The Amino Group: The secondary amine with a bulky substituent (isopropyl group) is crucial for antagonist activity. SAR studies on related β-blockers have shown that modifying the size and nature of this N-substituent can modulate the compound's potency and selectivity for β1 versus β2 receptors. pharmacy180.com

For mechanistic studies, researchers synthesize specialized analogs. For example, radiolabeled versions, such as those incorporating isotopes like Fluorine-18, can be prepared to study receptor binding and in vivo distribution using techniques like positron emission tomography (PET). nih.gov The synthesis of fluorescently tagged derivatives can also aid in visualizing receptor interactions at a cellular level.

Studies on the R(+) and S(-) isomers of befunolol have shown that the β-adrenergic blocking action is highly stereoselective, with the S(-) isomer being significantly more potent. nih.gov However, both isomers exhibit partial agonist activity. Such studies, which rely on the availability of both pure enantiomers, are fundamental to understanding the nuanced pharmacology of the compound and its interaction with different receptor affinity states. nih.gov

Advanced Pharmacological Characterization in Pre Clinical and in Vitro Systems

Molecular Mechanisms of Action of (R)-Befunolol

(R)-Befunolol is the (R)-enantiomer of Befunolol (B1667911), a beta-adrenergic receptor blocker recognized for possessing intrinsic sympathomimetic activity (ISA), which confers a partial agonist profile. iiab.mewikipedia.orgnih.govnih.gov Its mechanism of action is rooted in its specific binding characteristics to beta-adrenoceptors, leading to both competitive antagonism and partial agonism.

Beta-Adrenergic Receptor Subtype Selectivity and Affinity Profiling (in vitro)

The interaction of (R)-Befunolol with beta-adrenergic receptors has been characterized in tissue preparations, revealing important details about its stereoselectivity and affinity. Studies using microsomal fractions from guinea-pig tissues have provided pKi values, which represent the negative logarithm of the inhibition constant, for the high-affinity binding site of beta-adrenoceptors.

In tissues such as the atria and trachea, a notable stereoselectivity is observed. The (S)-(-)-isomer of Befunolol demonstrates a significantly higher affinity for the beta-adrenoceptors in these tissues compared to the (R)-(+)-isomer. nih.gov However, this stereoselectivity is not universal across all tissue types. In the ciliary body, the high-affinity binding site does not appear to discriminate between the (R)- and (S)-isomers, with their inhibition curves and pKi values being not significantly different. nih.gov

Further characterization of the antagonist properties of (R)-Befunolol in guinea-pig taenia caecum yielded a pA2 value of 7.94 against the agonist S(-)-isoprenaline. The pA2 value is a measure of the potency of a competitive antagonist.

| Parameter | (R)-(+)-Befunolol | (S)-(-)-Befunolol | Tissue Source |

| pKi | Not significantly different from (S)-isomer | Not significantly different from (R)-isomer | Guinea-Pig Ciliary Body |

| pKi | Significantly lower than (S)-isomer | Significantly higher than (R)-isomer | Guinea-Pig Atria |

| pKi | Significantly lower than (S)-isomer | Significantly higher than (R)-isomer | Guinea-Pig Trachea |

| pA2 | 7.94 | 9.38 | Guinea-Pig Taenia Caecum |

This table summarizes the binding affinity (pKi) and antagonist potency (pA2) of (R)- and (S)-Befunolol isomers in various guinea-pig tissue preparations. Data sourced from Koike et al. (1994) and Koike & Takayanagi (1989). wikipedia.orgnih.gov

Inverse Agonist and Partial Agonist Activity Investigations (in vitro)

(R)-Befunolol is well-characterized as a partial agonist at beta-adrenergic receptors. wikipedia.org This is synonymous with its classification as a beta-blocker with intrinsic sympathomimetic activity (ISA). nih.govnih.gov Partial agonists are ligands that, even at full receptor occupancy, elicit a submaximal response compared to a full agonist. nih.gov

In functional organ bath studies using isolated tissues from guinea pigs, including the right atria, trachea, and taenia caecum, befunolol demonstrated clear partial agonist effects with intrinsic activities measured to be between 0.22 and 0.28. nih.gov While the antagonist potencies (pA2 values) of the (R)- and (S)-isomers are significantly different, their partial agonist potencies (pD2 values) and intrinsic activities were not found to be significantly different from each other in the guinea-pig taenia caecum model. wikipedia.org There is no available scientific literature that has investigated or reported inverse agonist activity for (R)-Befunolol.

Ligand-Receptor Binding Kinetics and Thermodynamics

While specific kinetic rate constants of association (kon) and dissociation (koff) for (R)-Befunolol are not described in the reviewed literature, thermodynamic studies have elucidated the nature of its binding to beta-adrenoceptors. Research suggests the existence of two different affinity binding sites for befunolol on the beta-adrenoceptor. nih.gov

A thermodynamic analysis of befunolol's binding to microsomal fractions from guinea-pig taenia caecum revealed distinct profiles for the high- and low-affinity sites. The interaction with the low-affinity site is characterized by a decrease in both enthalpy (ΔH) and entropy (ΔS). In contrast, the interaction with the high-affinity site is driven by an increase in entropy only. These findings support the model that the partial agonist (beta-adrenomimetic) action of befunolol is associated with its binding to the low-affinity site, whereas its competitive antagonist action is due to competition with agonists at the high-affinity site.

| Binding Site | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

| Low-Affinity Site | Decrease | Decrease |

| High-Affinity Site | No Change | Increase |

This table presents the thermodynamic characteristics of Befunolol binding to high- and low-affinity beta-adrenoceptor sites. Data sourced from Koike & Takayanagi (1990).

Intracellular Signaling Cascades Modulated by (R)-Befunolol

The binding of (R)-Befunolol to beta-adrenergic receptors initiates or inhibits specific intracellular signaling pathways, primarily the adenylyl cyclase cascade.

Adenylyl Cyclase Activity and Cyclic AMP Production Regulation

Beta-1 and beta-2 adrenergic receptors are canonically coupled to the stimulatory G-protein (Gs). cvpharmacology.com Activation of this G-protein leads to the stimulation of the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). cvpharmacology.com

As a partial agonist, (R)-Befunolol is expected to produce a modest, submaximal stimulation of adenylyl cyclase activity compared to a full agonist like isoproterenol. This weak stimulation is the molecular basis of the compound's intrinsic sympathomimetic activity. nih.govnih.gov The stimulatory effect of beta-blockers with ISA on cAMP accumulation can be subtle and difficult to detect under basal conditions. However, studies have shown that in the presence of forskolin, a direct activator of adenylyl cyclase, the partial agonist activity of compounds with ISA becomes more apparent, resulting in a measurable potentiation of cAMP accumulation. nih.gov This indicates that the ISA of beta-blockers like befunolol results from a modest, receptor-mediated stimulation of adenylyl cyclase. nih.gov

G-Protein Coupled Receptor Kinase (GRK) and Arrestin Recruitment Pathways

Following agonist-induced activation, G-protein coupled receptors (GPCRs) like the beta-adrenergic receptor are typically phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for cytosolic proteins called arrestins (specifically β-arrestins). The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. Furthermore, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling cascades and promote receptor internalization.

The ability of a ligand to promote GRK-mediated phosphorylation and subsequent β-arrestin recruitment is a key feature of its signaling profile. Full agonists are generally effective at promoting this pathway, while the effects of partial agonists can vary. To date, specific studies investigating the capacity of (R)-Befunolol to induce GRK-mediated phosphorylation of beta-adrenergic receptors or to promote the recruitment of β-arrestin have not been reported in the available scientific literature.

Exploration of Non-Canonical Signaling Mechanisms

The canonical signaling pathway for β-adrenergic receptors involves coupling to heterotrimeric G proteins, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. drugbank.com However, advanced pharmacological research has revealed that G protein-coupled receptors (GPCRs), including β-adrenoceptors, can also signal through G protein-independent pathways, often mediated by β-arrestins. clinpgx.orgnih.gov This phenomenon, known as biased agonism or functional selectivity, occurs when a ligand preferentially activates one signaling cascade over another. researchgate.net

Certain β-blockers, such as carvedilol (B1668590) and metoprolol, have been identified as biased ligands that can stimulate β-arrestin-dependent signaling independently of G protein activation. nih.govh1.coduke.edu These non-canonical pathways have been implicated in diverse cellular responses and are an active area of investigation for understanding the full spectrum of β-blocker pharmacology. nih.gov

In the context of Befunolol, early research suggested a complex interaction with the β-adrenoceptor, proposing the existence of two distinct sites: one for agonistic action and another for competitive antagonism. nih.gov Further studies identified high and low-affinity binding sites for befunolol on β-adrenoceptors. nih.govnih.gov While these findings hint at a complex receptor interaction, specific investigations into non-canonical, β-arrestin-mediated signaling for (R)-Befunolol hydrochloride have not been detailed in the available scientific literature. The exploration of whether (R)-Befunolol can act as a biased ligand and selectively activate G protein-independent pathways remains a potential avenue for future research to further elucidate its molecular pharmacology.

Pharmacodynamic Effects in Specific Animal Models

Modulation of Cardiovascular System Parameters in Rodent Models

Studies using rodent models have demonstrated the cardiovascular effects of befunolol, primarily focusing on its protective actions in the context of myocardial hypoxia. In isolated rat hearts subjected to hypoxia and reoxygenation, treatment with befunolol during the hypoxic phase showed significant benefits. These included a marked recovery of cardiac contractile force, complete suppression of tissue calcium accumulation, and a significant reduction in the release of creatine (B1669601) kinase, an indicator of cellular damage. The mechanism appears to be related to energy-sparing effects and the suppression of transmembrane flux of substrates and ions.

Further investigations in rat models of hypoxic respiration revealed that befunolol could suppress hemodynamic and metabolic changes mediated by β-adrenoceptor stimulation. nih.gov Specifically, befunolol treatment appreciably suppressed increases in heart rate and decreases in myocardial ATP and creatine phosphate (B84403) levels induced by hypoxia.

It is crucial to consider the stereochemistry of befunolol, as with all β-blockers possessing a chiral center. nih.gov The β-adrenergic blocking activity resides almost exclusively in one enantiomer. For aryloxyaminopropanol β-blockers like befunolol, the (S)-enantiomer is the more potent β-adrenolytic isomer. mdpi.comresearchgate.net Consequently, the (R)-enantiomer of befunolol is expected to exhibit significantly weaker β-blocking activity and therefore have a minimal direct impact on cardiovascular parameters such as heart rate and contractility that are mediated by this mechanism. The effects observed in studies using racemic befunolol are thus predominantly attributable to the (S)-isomer.

Table 1: Effects of Racemic Befunolol in Rodent Cardiovascular Models

| Animal Model | Condition | Observed Effect of Befunolol | Reference |

|---|---|---|---|

| Isolated Rat Heart | Hypoxia/Reoxygenation | Improved post-hypoxic recovery of contractile force (>50%) | wikipedia.org |

| Isolated Rat Heart | Hypoxia/Reoxygenation | Suppressed tissue calcium accumulation | wikipedia.org |

| Rat | Hypoxic Respiration | Suppressed increase in heart rate (~13%) | nih.gov |

| Rat | Hypoxic Respiration | Suppressed decrease in myocardial ATP and creatine phosphate levels (~18%) | nih.gov |

Ocular Pressure Regulation in Experimental Animal Models

The primary therapeutic application of befunolol is in the management of glaucoma and ocular hypertension, owing to its ability to lower intraocular pressure (IOP). patsnap.comnih.gov The rabbit is a commonly used experimental animal model for evaluating the IOP-lowering effects of pharmacological agents. arvojournals.orgdntb.gov.ua Studies in rabbits have shown that topically applied befunolol penetrates the cornea and that its ocular toxicity is minor, with adverse effects being largely attributable to preservatives like benzalkonium chloride in commercial formulations. nih.govnih.gov

Investigations into the electrophysiological effects on the rabbit retina after intravitreal injection of befunolol hydrochloride found no acute toxicity at therapeutic concentrations. nih.gov The ocular hypotensive effect of β-blockers is primarily mediated by the blockade of β-adrenergic receptors in the ciliary body, which leads to a reduction in the production of aqueous humor. patsnap.com

As with its cardiovascular effects, the regulation of ocular pressure by befunolol is stereoselective. The potent β-blocking (S)-enantiomer is responsible for the majority of the IOP-lowering activity. The (R)-enantiomer, having significantly lower affinity for β-adrenoceptors, is expected to be substantially less effective in reducing aqueous humor production and, consequently, lowering IOP. Therefore, studies using racemic befunolol reflect the pharmacological action of the (S)-isomer.

Table 2: Studies of Befunolol in Experimental Ocular Models

| Animal Model | Parameter Investigated | Key Finding | Reference |

|---|---|---|---|

| Albino and Pigmented Rabbits | Ocular Penetration | Befunolol penetrates the cornea and binds to melanin-containing tissues. | nih.gov |

| Albino and Pigmented Rabbits | Ocular Toxicity | Befunolol itself has minor ocular toxicity; observed toxicity was due to the preservative benzalkonium chloride. | nih.gov |

| Rabbit | Retinal Electrophysiology (ERG) | No acute toxicity to the retina suggested at therapeutic doses. | nih.gov |

| Rabbit | Ocular Hypertension Models | Beta-blockers are effective at lowering elevated IOP in various models (e.g., water load, alpha-chymotrypsin-induced). | arvojournals.org |

Interactions with the Central Nervous System in Pre-Clinical Species

The ability of β-blockers to interact with the central nervous system (CNS) is largely dependent on their physicochemical properties, particularly their lipophilicity, which governs their capacity to cross the blood-brain barrier. mdpi.com Hydrophilic β-blockers penetrate the CNS to a lesser extent compared to lipophilic agents and are thus associated with a lower incidence of CNS-related side effects. mdpi.com

The lipophilicity of a compound is often estimated by its partition coefficient (logP). Befunolol hydrochloride has a predicted logP value of approximately 1.71 to 2.37, suggesting moderate lipophilicity. nih.govdrugbank.com This property implies that befunolol may have the potential to cross the blood-brain barrier and interact with central β-adrenergic receptors. However, specific preclinical studies investigating the behavioral or neuropharmacological effects of (R)-Befunolol hydrochloride in animal models were not identified in the reviewed literature. Therefore, while its chemical properties suggest a potential for CNS interaction, the specific preclinical pharmacology of (R)-Befunolol within the central nervous system has not been experimentally characterized.

Other Systemic Pharmacological Responses in Animal Models

Beyond its primary ocular and cardiovascular effects, the systemic pharmacology of befunolol has been explored in other contexts. One notable pre-clinical investigation focused on the potential for befunolol to act as a co-cataractogenic agent in Sprague-Dawley rats. nih.gov In this study, befunolol was tested alone and in combination with two different experimental cataract models.

The experiment, conducted over a six-week period, utilized slit-lamp microscopy and Scheimpflug photography for in-vivo observation, followed by extensive post-mortem biochemical analysis of the lenses. nih.gov The results from both the in-vivo and biochemical assessments showed no pronounced effects that would indicate a co-cataractogenic potential for befunolol. nih.gov This finding suggests that, within this specific animal model, befunolol does not promote or exacerbate the formation of cataracts.

Structure-Activity Relationship (SAR) Studies of (R)-Befunolol and Its Analogs

The pharmacological activity of β-blockers is highly dependent on their chemical structure, and this class of drugs has been the subject of extensive structure-activity relationship (SAR) studies. Befunolol belongs to the aryloxyaminopropanol group of β-blockers, which typically feature an aromatic ring system connected via an oxymethylene bridge (-O-CH2-) to a 2-hydroxy-3-aminopropane side chain. mdpi.comreddit.com The nature of the aromatic group influences receptor selectivity (β1 vs. β2) and other properties, while the aminopropanol (B1366323) side chain is critical for receptor binding.

A key aspect of β-blocker SAR is stereoselectivity. The carbon atom bearing the hydroxyl group is a chiral center, resulting in two enantiomers, (R) and (S). For aryloxyaminopropanols, the β-blocking activity resides predominantly in the (S)-enantiomer. mdpi.comresearchgate.net

This stereoselectivity has been specifically characterized for befunolol. A study in the guinea-pig taenia caecum directly compared the β-adrenolytic activities of the R(+) and S(-) isomers. The S(-) isomer was found to be significantly more potent as a β-blocker than the R(+) isomer. nih.gov This research also suggested that β-adrenoceptors may possess two different affinity binding sites (high and low), with the high-affinity site being more stereoselective for the S(-) isomer. nih.gov The difference in potency between the enantiomers at this high-affinity site was similar to their potency ratio in producing β-adrenergic blockade.

Further studies on befunolol analogs have provided additional insight. For instance, a derivative known as BFE-55 was found to interact exclusively with the high-affinity sites on β-adrenoceptors, displacing [3H]befunolol binding at these sites while leaving the low-affinity sites unaffected. nih.gov This finding supports the two-site binding model and demonstrates how modifications to the befunolol structure can alter receptor interaction profiles.

Table 3: Stereoselectivity of Befunolol Isomers at the β-Adrenoceptor

| Isomer | Parameter (vs. S(-)-Isoprenaline) | Value | Tissue | Reference |

|---|---|---|---|---|

| (S)-Befunolol | pA2 (β-blocking potency) | 9.38 | Guinea-pig taenia caecum | nih.gov |

| (R)-Befunolol | pA2 (β-blocking potency) | 7.94 | Guinea-pig taenia caecum | nih.gov |

| (R)-Befunolol vs (S)-Befunolol | Affinity Ratio (High-Affinity Site) | 0.081 | Guinea-pig taenia caecum | nih.gov |

| (R)-Befunolol vs (S)-Befunolol | Affinity Ratio (Low-Affinity Site) | No significant difference | Guinea-pig taenia caecum | nih.gov |

Identification of Key Pharmacophoric Elements for Beta-Adrenergic Activity

The beta-adrenergic blocking activity of (R)-Befunolol hydrochloride is contingent upon a specific arrangement of chemical features, collectively known as a pharmacophore. As a member of the aryloxypropanolamine class of beta-blockers, its structure contains several key elements essential for its interaction with beta-adrenergic receptors. nih.govresearchgate.net

The fundamental pharmacophore for aryloxypropanolamine beta-antagonists consists of:

An Aromatic Ring: In the case of befunolol, this is a benzofuran (B130515) moiety. This lipophilic group is crucial for the initial recognition and binding to the receptor. nih.gov

An Oxypropanolamine Side Chain: This flexible chain, which includes an ether linkage, connects the aromatic ring to the amine group. The length and composition of this chain are critical for correctly positioning the other functional groups within the receptor's binding pocket. wikipedia.org

A Secondary Amine: For optimal activity, the amine must be secondary. pharmacy180.com Befunolol features an isopropyl group attached to the nitrogen atom, a common feature among many beta-blockers that contributes to high receptor affinity.

A Hydroxyl Group on the Propanolamine (B44665) Chain: This hydroxyl group is essential for the antagonist activity of the molecule. It is believed to form a key hydrogen bond with a specific site on the beta-adrenergic receptor, anchoring the molecule in a way that prevents receptor activation. nih.gov

Impact of Structural Modifications on Receptor Binding and Efficacy (in vitro)

While specific in vitro studies detailing a wide range of structural modifications to the (R)-Befunolol hydrochloride molecule are not extensively available in the public domain, the principles of structure-activity relationships (SAR) for aryloxypropanolamine beta-blockers provide a framework for understanding the likely impact of such changes.

Alterations to the key pharmacophoric elements would be expected to have significant effects on receptor binding and efficacy:

Aromatic Ring Substitution: Modifications to the benzofuran ring, such as the position or nature of substituents, would likely alter the binding affinity and selectivity for beta-1 versus beta-2 adrenergic receptors. The lipophilicity and electronic properties of the aromatic system are known to influence receptor interaction. nih.gov

Amine Substituent: The size and nature of the alkyl group on the secondary amine are critical. While the isopropyl group is common, increasing or decreasing its bulk could modulate receptor affinity and intrinsic sympathomimetic activity. pharmacy180.com

Oxypropanolamine Chain: Any change in the length or composition of this linker would likely disrupt the optimal spatial arrangement of the aromatic ring, hydroxyl group, and amine, leading to a significant loss of activity.

It is a well-established principle that for aryloxypropanolamine beta-blockers, the introduction of an -OCH2- group between the aromatic ring and the ethylamine (B1201723) side chain is a key determinant of their antagonist properties. pharmacy180.com

Stereochemical Requirements for Optimal Pharmacological Activity

The pharmacological activity of befunolol is highly dependent on its stereochemistry, with the different enantiomers exhibiting distinct affinities for beta-adrenergic receptors. The carbon atom bearing the hydroxyl group in the propanolamine side chain is a chiral center, leading to the existence of (R)- and (S)-enantiomers.

For the majority of beta-blockers, including befunolol, the (S)-enantiomer possesses significantly greater beta-blocking activity. mdpi.com This stereoselectivity is a hallmark of the interaction between these drugs and their receptor targets. The (S) configuration of the hydroxyl-bearing carbon is critical for the correct orientation of the molecule within the binding site of the beta-receptor. pharmacy180.com The enantiomer with the (R) configuration is typically much less potent. pharmacy180.com

In vitro studies on the isomers of befunolol have provided quantitative evidence for this stereoselectivity. In studies using guinea-pig taenia caecum, the pA2 value (a measure of antagonist potency) of the (S)(-) isomer against (S)(-) isoprenaline was found to be 9.38, which was significantly different from the pA2 value of 7.94 for the (R)(+) isomer. This indicates a substantially higher beta-blocking potency for the (S)-enantiomer. Interestingly, the pD2 values and intrinsic activities of the (R)(+) and (S)(-) isomers were not significantly different from each other, suggesting that while the affinity for the receptor is stereoselective, the partial agonist activity may be less so.

Further research has suggested that beta-adrenoceptors may contain two different affinity binding sites. The high-affinity binding site for isoprenaline appears to be more stereoselective than the low-affinity binding site. The affinity ratio of the (R)(+) isomer to the (S)(-) isomer for the high-affinity site was 0.081, which is consistent with their relative potencies in beta-adrenergic blocking action. In contrast, the affinities of the (R)(+) and (S)(-) isomers for the low-affinity site were not significantly different.

The molecular basis for this stereoselectivity is believed to lie in the specific three-dimensional arrangement of amino acid residues in the receptor's binding pocket, which can interact more favorably with one enantiomer over the other.

Interactive Data Table: Comparative Activity of Befunolol Enantiomers

| Enantiomer | pA2 Value (vs. S(-)-isoprenaline) | Relative Beta-Blocking Potency |

| (S)-(-)-Befunolol | 9.38 | High |

| (R)-(+)-Befunolol | 7.94 | Low |

Pharmacokinetics and Metabolism in Pre Clinical and in Vitro Systems

In Vitro Metabolic Pathways of (R)-Befunolol

The biotransformation of (R)-Befunolol is a key determinant of its pharmacologic activity and clearance. In vitro studies using systems such as liver microsomes are essential for elucidating the metabolic fate of the compound.

Identification of Drug-Metabolizing Enzyme Involvement (e.g., Cytochrome P450, Reductases)

The metabolism of Befunolol (B1667911) is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the biotransformation of a vast number of drugs. fu-berlin.de Befunolol has been identified as a substrate for the CYP2D6 isoform. drugbank.com While in silico predictions suggest that befunolol is a non-inhibitor of the broader CYP450 enzyme family, the involvement of specific isoforms is critical for predicting potential drug-drug interactions. semanticscholar.org

For many beta-blockers, metabolism can be stereoselective. For instance, the metabolism of bisoprolol (B1195378) by CYP2D6 is known to be stereoselective, favoring the (R)-enantiomer. mdpi.com Although direct experimental evidence for (R)-Befunolol is limited, it is plausible that its metabolism also exhibits stereoselectivity. The primary Phase I metabolic transformation of befunolol involves the reduction of its acetyl group, a reaction likely catalyzed by carbonyl reductase enzymes present in the liver cytosol.

| Enzyme Family | Specific Enzyme | Role in (R)-Befunolol Metabolism |

| Cytochrome P450 | CYP2D6 | Implicated in the overall metabolism of the parent compound. drugbank.com |

| Reductases | Carbonyl Reductases | Believed to be responsible for the primary Phase I reduction of the acetyl group to form the M1 metabolite. |

Characterization of Phase I Biotransformation Products

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. nih.gov The principal Phase I metabolite of befunolol has been identified and is commonly referred to as M1. nih.gov This metabolite is formed through the reduction of the acetyl group on the benzofuran (B130515) ring of the parent befunolol molecule. nih.gov

| Metabolite ID | Chemical Name | Metabolic Reaction | Description |

| M1 | 2-(hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran | Reduction | The primary Phase I metabolite, formed by the reduction of the ketone in the acetyl group of befunolol to a hydroxyl group. nih.gov |

Investigation of Phase II Conjugation Reactions

Following Phase I reactions, drugs and their metabolites often undergo Phase II conjugation, where an endogenous molecule is added to the compound, further increasing its water solubility and facilitating its excretion. nih.govuomus.edu.iq Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. drughunter.com

Absorption and Distribution Studies in Animal Models

Animal models are indispensable for understanding how a drug is absorbed into the systemic circulation and distributed to various tissues throughout the body.

Oral Bioavailability Assessment in Pre-Clinical Species

Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. In silico models have predicted a favorable bioavailability score of 0.55 for befunolol, suggesting good potential for oral and intestinal absorption. semanticscholar.org These predictions are supported by its physicochemical properties, which align with Lipinski's rule of five, indicating drug-like characteristics conducive to oral bioavailability. semanticscholar.org

However, experimental data from in vivo studies in preclinical species such as rats or rabbits are necessary to confirm these predictions. Studies have been conducted in albino rabbits to examine the plasma levels of befunolol and its M1 metabolite following intravenous and topical administration, providing valuable information on its systemic exposure through these routes. nih.gov

Tissue Distribution and Accumulation Profiles in Experimental Animals

The distribution of a drug into various tissues determines its site of action as well as its potential for accumulation. Befunolol has been studied in animal models, including Sprague-Dawley rats. nih.gov For chiral drugs like befunolol, the distribution of enantiomers can differ significantly between tissues. Studies on the beta-blocker pindolol (B1678383) in rats have demonstrated that the ratio of its (S) and (R) enantiomers varies considerably between the brain and plasma, highlighting the importance of stereospecific tissue distribution. nih.gov

While direct experimental data on the tissue distribution of (R)-Befunolol is not extensively documented, in silico analysis suggests that befunolol has the potential to permeate the blood-brain barrier. semanticscholar.org This is a significant characteristic for beta-blockers, as it can influence their effects on the central nervous system. Further studies in animal models are required to fully characterize the tissue distribution and accumulation profiles of the (R)-enantiomer specifically.

Blood-Brain Barrier and Ocular Penetration Studies in Animal Models

A study utilizing albino and pigmented rabbits investigated the ocular pharmacokinetics of befunolol following topical administration. In albino rabbits, the permeability of the corneal epithelium, the cornea-aqueous transfer coefficient, the aqueous-cornea transfer coefficient, the loss rate from the anterior chamber, the distribution volume in the anterior chamber, and the steady-state distribution ratio between the aqueous humor and cornea were determined. These parameters provide a quantitative understanding of the movement of befunolol within the anterior segment of the eye.

The study also highlighted a significant interaction with melanin (B1238610) in pigmented rabbits. Befunolol was found to bind to melanin-containing ocular tissues, leading to a slower release. This suggests that the pigmentation of the eye may influence the local pharmacokinetics and potentially the efficacy and duration of action of topically applied befunolol.

Interactive Table: Ocular Pharmacokinetic Parameters of Befunolol in Albino Rabbits

| Parameter | Value | Unit |

| Permeability of Corneal Epithelium (kep) | 2.6 x 10-3 | cm/hr |

| Cornea-Aqueous Transfer Coefficient (kc.ca) | 0.51 | hr-1 |

| Aqueous-Cornea Transfer Coefficient (ka.ac) | 0.18 | hr-1 |

| Loss Rate from Anterior Chamber (ko) | 2.7 | hr-1 |

| Distribution Volume in Anterior Chamber (Va) | 250 | µL |

| Steady State Distribution Ratio (Aqueous/Cornea) (rac) | 0.9 | - |

Elimination and Excretion Mechanisms in Pre-Clinical Species

Detailed pre-clinical studies specifically outlining the elimination and excretion mechanisms of (R)-Befunolol hydrochloride in animal models are limited in publicly accessible scientific literature. General principles of beta-blocker elimination suggest that both renal and hepatic pathways can be involved, with the primary route often depending on the lipophilicity of the compound.

Biliary Excretion Investigations

Similarly, specific investigations into the biliary excretion of (R)-Befunolol hydrochloride in pre-clinical models are not described in the reviewed literature.

Pre-Clinical Drug-Drug Interaction Studies (Metabolic and Transport)

Pre-clinical experimental data on the drug-drug interaction potential of (R)-Befunolol hydrochloride are sparse. However, some insights can be gleaned from in silico predictions and general knowledge of beta-blocker metabolism.

An in silico study suggested that befunolol may not be a substrate for P-glycoprotein (P-gp), an important efflux transporter involved in numerous drug-drug interactions. semanticscholar.org If confirmed by in vitro and in vivo studies, this would suggest a lower likelihood of interactions with drugs that are potent P-gp inhibitors or inducers.

The metabolism of many beta-blockers involves cytochrome P450 (CYP) enzymes. While specific studies on (R)-Befunolol hydrochloride's interaction with CYP isoforms are not available, the potential for metabolic drug-drug interactions with inhibitors or inducers of relevant CYP enzymes cannot be ruled out without further investigation. A study on the metabolic profile of befunolol in rats focused on its beta-blocking effects on catecholamine-induced metabolic changes and did not investigate interactions with other drugs. nih.gov

Analytical Methodologies for Research and Characterization of R Befunolol Hydrochloride

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatography is a cornerstone for the analysis of chiral drugs like (R)-Befunolol hydrochloride. It allows for the separation of the (R)- and (S)-enantiomers and their quantification, even at very low concentrations.

The separation of enantiomers is a significant challenge because they possess identical physical and chemical properties in an achiral environment. registech.com Chiral HPLC is the predominant technique for resolving enantiomeric mixtures, providing critical data on the enantiomeric purity of (R)-Befunolol hydrochloride. neliti.com The development of a robust chiral HPLC method involves the strategic selection of a chiral stationary phase (CSP) and an appropriate mobile phase to achieve effective separation. chromatographyonline.com

The mechanism of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different energies and stabilities, leading to different retention times on the column. registech.com Common CSPs used for the separation of beta-blockers include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins (e.g., α-glycoprotein), and cyclodextrins. neliti.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical as it influences the enantioselective interactions. For basic compounds like befunolol (B1667911), additives such as diethyl amine or trifluoroacetic acid are often incorporated into the mobile phase to improve peak shape and resolution. chromatographyonline.com

| Parameter | Typical Selections for Beta-Blocker Enantioseparation | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD), Protein-based (e.g., α-Glycoprotein), Cyclodextrin-based | Provides a chiral environment for differential interaction with enantiomers. neliti.comchromatographyonline.com |

| Chromatographic Mode | Normal Phase, Reversed Phase, Polar Organic Mode | Influences the type and strength of interactions (e.g., π-π, hydrogen bonding, ionic) between the analyte and the CSP. |

| Mobile Phase (Normal Phase) | n-Hexane / 2-Propanol or Ethanol mixtures | Used for separations based on polar interactions. |

| Mobile Phase (Reversed Phase) | Acetonitrile or Methanol / Buffered aqueous solution | Used for separations based on hydrophobic interactions. |

| Mobile Phase Additives | Diethyl amine (for basic compounds), Trifluoroacetic acid (for acidic compounds) | Improves peak symmetry and chromatographic efficiency by minimizing undesirable ionic interactions with the silica (B1680970) support. chromatographyonline.com |

| Detection | UV-Vis Detector (e.g., at 254 nm) | To quantify the separated enantiomers based on their absorbance. |

A table summarizing typical parameters for chiral HPLC method development for beta-blockers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for identifying and quantifying metabolites of drugs like befunolol in biological samples. nih.govnih.govvisionpublisher.info Due to the low volatility and polar nature of befunolol and its metabolites, a chemical derivatization step is typically required prior to GC analysis. researchgate.netfaa.gov This process converts the analytes into more volatile and thermally stable derivatives. A common derivatizing agent for beta-blockers is pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netfaa.gov

Following derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. faa.gov The separated compounds then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. faa.gov This allows for the confident identification of known metabolites by comparing their retention times and mass spectra with those of reference standards or library data. nih.govjmchemsci.com

| Step | Description | Example Parameters for Beta-Blocker Analysis |

| Sample Preparation | Extraction of analytes from a biological matrix (e.g., plasma, urine) followed by chemical derivatization. | Liquid-liquid extraction or solid-phase extraction. Derivatization with pentafluoropropionic anhydride (PFPA). faa.gov |

| GC Separation | Separation of derivatized compounds on a capillary column. | HP-ULTRA-1 (100% methyl siloxane) capillary column; Helium carrier gas. faa.gov |

| Ionization | Electron Ionization (EI) at 70 eV. | Standard ionization technique that produces reproducible fragmentation patterns. nih.gov |

| Mass Analysis | Detection of characteristic mass fragments using a quadrupole mass analyzer. | Monitoring for specific m/z values unique to the parent drug and its metabolites. For PFPA-derivatized beta-blockers, common fragments may be observed, but unique fragments allow for differentiation. researchgate.netfaa.gov |

A table outlining the typical workflow for GC-MS based metabolite profiling.

For the highly sensitive and selective quantification of (R)-Befunolol hydrochloride at trace levels in complex matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.gov UPLC technology utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC. nih.govijsrtjournal.com

The coupling of UPLC with a tandem mass spectrometer (often a triple quadrupole) offers exceptional selectivity and sensitivity. nih.gov In MS/MS analysis, a specific precursor ion (typically the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. nih.gov This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interference, allowing for quantification at the nanogram per milliliter (ng/mL) level or lower. nih.govperlan.com.pl This capability is essential for pharmacokinetic studies where drug concentrations in biological fluids can be extremely low.

| Parameter | Description | Advantage for Trace Analysis |

| Chromatography | UPLC with sub-2 µm particle columns | Faster run times and superior peak resolution compared to HPLC. ijsrtjournal.com |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for polar molecules like befunolol, minimizing fragmentation in the source and preserving the precursor ion. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor ion → product ion transition, minimizing background interference. nih.gov |

| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range | Enables accurate measurement of low concentrations of the drug and its metabolites in biological samples. nih.gov |

A table summarizing the key features of UPLC-MS/MS for trace analysis.

Spectroscopic and Spectrometric Characterization Methods

While chromatography excels at separation and quantification, spectroscopy and spectrometry are indispensable for the definitive structural confirmation of (R)-Befunolol hydrochloride and the elucidation of its unknown metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. core.ac.ukresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk For a compound like (R)-Befunolol hydrochloride, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. hyphadiscovery.comresearchgate.net

1D NMR: ¹H NMR provides information on the number and type of protons, while ¹³C NMR identifies the different carbon environments in the molecule. core.ac.uk

2D NMR: Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings (¹H-¹H), establishing connectivity through bonds. hyphadiscovery.com HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular skeleton. hyphadiscovery.com For determining stereochemistry and through-space relationships, NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized. hyphadiscovery.com Modern NMR instruments, especially those with cryoprobes, allow for the acquisition of high-quality data on microgram quantities of a substance, which is particularly useful when analyzing isolated metabolites. hyphadiscovery.com

| NMR Experiment | Information Provided | Application in (R)-Befunolol Hydrochloride Analysis |

| ¹H NMR | Chemical shift, integration (proton count), and coupling constants of protons. core.ac.uk | Identifies all proton environments, such as those on the benzofuran (B130515) ring, the aliphatic side chain, and the isopropyl group. |

| ¹³C NMR / DEPT | Chemical shifts of all unique carbon atoms; distinguishes between CH, CH₂, and CH₃ groups. core.ac.uk | Confirms the carbon skeleton of the molecule. |

| COSY | Shows which protons are spin-coupled to each other, typically through 2-3 bonds. hyphadiscovery.com | Establishes the sequence of protons in the aliphatic side chain. |

| HSQC | Correlates each proton with its directly attached carbon atom. hyphadiscovery.com | Assigns specific carbons to their attached protons. |

| HMBC | Shows long-range correlations (2-3 bonds) between protons and carbons. hyphadiscovery.com | Connects molecular fragments, such as linking the side chain to the benzofuran ring. |

| NOESY | Identifies protons that are close in space, irrespective of bonding. hyphadiscovery.com | Confirms the three-dimensional structure and conformation. |

A table describing advanced NMR techniques for structural elucidation.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides accurate mass measurements that can be used to determine the elemental composition of the parent molecule and its metabolites. researchgate.net Beyond accurate mass, the fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information. nih.gov By inducing fragmentation and analyzing the resulting product ions (MS/MS), chemists can deduce the structure of the original molecule. researchgate.netmdpi.com Common fragmentation pathways for beta-blockers often involve cleavage of the propanolamine (B44665) side chain, which can be diagnostic for this class of compounds. researchgate.netresearchgate.net

Isotope labeling is a powerful strategy used in conjunction with mass spectrometry to trace the metabolic fate of a drug. musechem.comnih.gov In this approach, a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is incorporated into the structure of (R)-Befunolol hydrochloride during its synthesis. x-chemrx.com When the labeled drug is administered, all of its metabolites will contain the isotopic label. frontiersin.org In the mass spectrometer, the labeled drug and its metabolites will appear as characteristic doublets (or more complex patterns) separated by a specific mass difference corresponding to the incorporated isotope. This "isotopic signature" makes it significantly easier to distinguish drug-related metabolites from endogenous compounds in a complex biological matrix, greatly facilitating metabolite discovery and identification. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Polymorphic Research

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, serves as a critical tool for investigating the solid-state properties of active pharmaceutical ingredients (APIs) like (R)-Befunolol hydrochloride. researchgate.net These non-destructive techniques provide detailed molecular fingerprints that are highly sensitive to subtle changes in molecular conformation and the crystalline environment, making them ideal for identifying and differentiating polymorphs. americanpharmaceuticalreview.comresearchgate.nethoriba.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties. Different polymorphic forms of the same compound can exhibit variations in their vibrational spectra, including shifts in band frequencies, changes in relative intensities, and the appearance or disappearance of bands. americanpharmaceuticalreview.com These spectral differences arise from distinct molecule-molecule interactions and arrangements within the crystal unit cells of each polymorph. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy In the analysis of (R)-Befunolol hydrochloride, IR spectroscopy can probe changes in hydrogen bonding and molecular geometry between different solid forms. Key spectral regions of interest would include the O-H and N-H stretching regions (typically 3200-3600 cm⁻¹), which are sensitive to hydrogen bonding environments, and the fingerprint region (below 1700 cm⁻¹) where complex vibrational modes corresponding to C-O, C-N, and C-C bond stretching and bending occur. americanpharmaceuticalreview.com Differences in the patterns within this region can be used to reliably identify a specific polymorph. americanpharmaceuticalreview.com

The following table summarizes the application of these techniques in the polymorphic and conformational research of (R)-Befunolol hydrochloride.

| Technique | Principle | Information Obtained for (R)-Befunolol Hydrochloride | Key Spectral Regions |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations (stretching, bending). | Provides information on functional groups and hydrogen bonding. Differentiates polymorphs based on variations in bond environments. americanpharmaceuticalreview.com | O-H/N-H stretching (~3200-3600 cm⁻¹), C=O stretching (~1600-1750 cm⁻¹), Fingerprint region (<1700 cm⁻¹). americanpharmaceuticalreview.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light resulting from molecular vibrations. | Reveals unique spectral fingerprints for different crystal forms. spectroscopyonline.com Allows for conformational analysis and quantification of polymorphic impurities. horiba.comsfu.ca | C-H stretching (~2800-3100 cm⁻¹), Fingerprint region (<1700 cm⁻¹), Low-frequency lattice modes (<200 cm⁻¹). americanpharmaceuticalreview.comspectroscopyonline.com |

Bioanalytical Method Development and Validation for In Vitro and Animal Sample Analysis

The quantitative determination of (R)-Befunolol hydrochloride in biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and toxicokinetic studies. nih.goviajps.com The development and validation of a robust bioanalytical method ensure that the data generated are reliable and reproducible. researchgate.net For beta-adrenergic blockers like Befunolol, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov

The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. iajps.com Sample preparation is critical for removing interferences from the biological matrix and typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.nettbzmed.ac.ir Chromatographic conditions, including the choice of column, mobile phase composition, and gradient, are optimized to achieve a sharp peak shape and adequate separation from endogenous components. nih.gov Mass spectrometry parameters are tuned to maximize the signal for the analyte and a suitable internal standard.

Once developed, the method must undergo rigorous validation according to regulatory guidelines (e.g., FDA). researchgate.net Validation is the process that establishes the performance characteristics of the method and demonstrates its suitability for the intended purpose. researchgate.net This involves assessing parameters such as selectivity, accuracy, precision, linearity, limit of quantification, and stability. nih.govresearchgate.net

The table below details the key parameters evaluated during the validation of a bioanalytical method for (R)-Befunolol hydrochloride.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. researchgate.net | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. pensoft.net |

| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. A calibration curve is generated to demonstrate the concentration-response relationship. researchgate.net | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20% CV. |

| Accuracy | The closeness of the determined concentration values to the true concentration. researchgate.net Measured at multiple levels (low, mid, high QC). | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). nih.gov |

| Precision | The degree of agreement among a series of measurements. Evaluated as intra-day (repeatability) and inter-day (intermediate precision) variability. researchgate.net | Coefficient of variation (CV) should not exceed 15% (≤20% at the LLOQ). nih.gov |

| Recovery | The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of an unextracted standard. researchgate.net | Should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration of the analyte response due to interfering components in the biological matrix. researchgate.net | The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). researchgate.net | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

This systematic validation process ensures that the bioanalytical method for (R)-Befunolol hydrochloride is fit-for-purpose and will generate high-quality data for crucial drug development studies. nih.gov

Comparative and Stereochemical Research Studies on Befunolol Enantiomers

Comparative Pharmacological Activity of (R)- vs. (S)-Befunolol in In Vitro Models

In vitro studies have been instrumental in elucidating the stereoselective differences between the (R)- and (S)-enantiomers of Befunolol (B1667911) at the molecular and cellular levels. These investigations have primarily focused on their interactions with β-adrenergic receptors and the subsequent intracellular signaling cascades.

Research has consistently demonstrated a significant stereoselectivity in the binding of Befunolol enantiomers to β-adrenergic receptors. The (S)-enantiomer generally exhibits a markedly higher affinity and potency for these receptors compared to the (R)-enantiomer in most tissues studied.